5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O3. This compound is characterized by the presence of a pyridine ring fused to an oxadiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in microbial growth and oxidative stress pathways.
Mode of Action
It is suggested that the compound may bind to its targets, leading to changes in their function
Biochemical Pathways
Given its potential antimicrobial and antioxidant activities , it may influence pathways related to microbial growth and oxidative stress
Result of Action
Based on its potential antimicrobial and antioxidant activities , it can be inferred that the compound may inhibit microbial growth and reduce oxidative stress at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the cyclization of O-acylated amidoximes using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-amino-5-aryl-1,2,4-oxadiazoles share a similar oxadiazole ring structure.
Pyridine Derivatives: Compounds such as pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone have a similar pyridine ring.
Uniqueness
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of a pyridine ring and an oxadiazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXOOXXTKYVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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